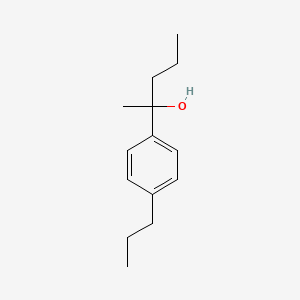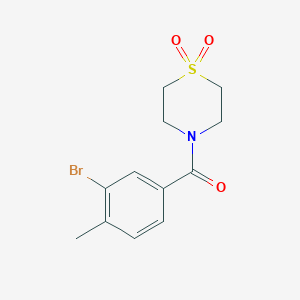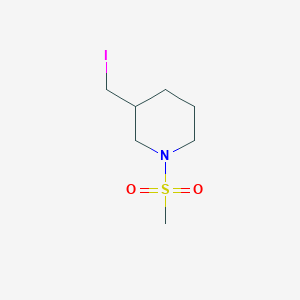![molecular formula C11H19NO2 B7939104 2-[1-(cyclopropylmethyl)piperidin-1-ium-4-yl]acetate](/img/structure/B7939104.png)
2-[1-(cyclopropylmethyl)piperidin-1-ium-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “2-[1-(cyclopropylmethyl)piperidin-1-ium-4-yl]acetate” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “2-[1-(cyclopropylmethyl)piperidin-1-ium-4-yl]acetate” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under controlled temperature and pressure conditions.
Step 2: Intermediate purification using techniques such as chromatography.
Step 3: Final reaction to obtain the target compound, followed by crystallization or other purification methods.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous monitoring: To maintain optimal reaction conditions.
Automated purification: To achieve high purity levels suitable for commercial use.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under specific temperature conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
“2-[1-(cyclopropylmethyl)piperidin-1-ium-4-yl]acetate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which “2-[1-(cyclopropylmethyl)piperidin-1-ium-4-yl]acetate” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting the synthesis or degradation of biomolecules.
Inducing cellular responses: Such as apoptosis or cell proliferation.
類似化合物との比較
“2-[1-(cyclopropylmethyl)piperidin-1-ium-4-yl]acetate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar structure but different functional groups.
Compound B: Shares similar reactivity but differs in its biological activity.
Compound C: Used in similar applications but has distinct physical properties.
特性
IUPAC Name |
2-[1-(cyclopropylmethyl)piperidin-1-ium-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJHWCPIJJHQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C[NH+]2CCC(CC2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[NH+]2CCC(CC2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid](/img/structure/B7939089.png)


